

An In-depth Technical Guide to m-PEG7-t-butyl Ester

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This technical guide provides a comprehensive overview of the chemical properties, applications, and handling of **m-PEG7-t-butyl ester**, a heterobifunctional PEG linker. It is intended for researchers, scientists, and professionals involved in drug development, bioconjugation, and medicinal chemistry.

Core Chemical Properties and Specifications

m-PEG7-t-butyl ester is a polyethylene glycol (PEG) derivative that features a methoxy cap at one end and a t-butyl ester protected carboxyl group at the other. This structure imparts unique characteristics that are highly valuable in the synthesis of complex biomolecules.

Summary of Chemical Data

The key quantitative and identifying properties of **m-PEG7-t-butyl ester** are summarized in the table below for quick reference.



Property	Value	Source
IUPAC Name	tert-butyl 3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propano ate	[1]
Synonyms	m-PEG7-Boc, tert-butyl 2,5,8,11,14,17,20- heptaoxatricosan-23-oate	[1][2]
CAS Number	874208-90-9	[1]
Molecular Formula	C20H40O9	[1][2]
Molecular Weight	424.5 g/mol	[1][2]
Exact Mass	424.26723285 Da	[1]
Purity	Typically ≥98%	[3][4]
Storage Condition	-20°C	[4]
Shipping Condition	Ambient Temperature	[4]

Key Structural Features and Applications

The utility of **m-PEG7-t-butyl ester** stems from its distinct structural components: the hydrophilic PEG spacer and the acid-labile t-butyl ester protecting group.

- Hydrophilic PEG Spacer: The seven-unit polyethylene glycol chain is hydrophilic, which
 significantly increases the solubility of the molecule and any conjugate it is attached to in
 aqueous media.[2][4] This is a critical feature for biological applications, improving the
 pharmacokinetic properties of conjugated drugs or proteins.[5]
- t-Butyl Ester Protecting Group: The carboxylic acid is protected by a tert-butyl (t-butyl) group. This ester is stable under basic and nucleophilic conditions but can be readily cleaved under acidic conditions to reveal the free carboxylic acid.[2][4][6] This selective deprotection allows for controlled, sequential chemical modifications, a cornerstone of multi-step synthesis.[7]



This combination makes **m-PEG7-t-butyl ester** a versatile linker in various bioconjugation and drug delivery applications, including:

- Antibody-Drug Conjugates (ADCs): The PEG linker can be used to attach a cytotoxic drug to an antibody, improving the ADC's solubility and stability.[3][6]
- PROTACs (Proteolysis-Targeting Chimeras): It serves as a linker to connect a target-binding ligand and an E3 ligase ligand in PROTAC molecules, facilitating targeted protein degradation.[6][8]
- Drug Delivery and Formulation: It is particularly useful in formulating poorly soluble drugs, enhancing both their solubility and bioavailability.[5]

The logical relationship between the structure of **m-PEG7-t-butyl ester** and its primary functions is illustrated in the diagram below.

Fig. 1: Structural components and functions.

Experimental Protocols

While specific, detailed protocols for every application of **m-PEG7-t-butyl ester** are proprietary or publication-specific, a general experimental workflow for its use in bioconjugation is outlined below. This involves the initial conjugation step followed by the deprotection of the t-butyl ester.

General Protocol for t-Butyl Ester Deprotection

The removal of the t-butyl protecting group is a critical step to unmask the carboxylic acid for subsequent reactions. This is typically achieved under acidic conditions.

- Dissolution: Dissolve the t-butyl ester-containing compound in a suitable organic solvent such as dichloromethane (DCM) or dioxane.
- Acid Treatment: Add a strong acid. A common choice is trifluoroacetic acid (TFA), often used as a 20-50% solution in the reaction solvent. The reaction is typically run at room temperature.
- Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography
 (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is



consumed. This usually takes 1 to 4 hours.

 Workup: Upon completion, remove the acid and solvent under reduced pressure. The crude product can then be purified using standard techniques like flash chromatography or preparative HPLC.

Aqueous phosphoric acid has also been reported as an effective and environmentally benign reagent for the deprotection of t-butyl esters.[9]

The following diagram illustrates a typical experimental workflow using a PEG linker with a t-butyl ester.

Fig. 2: General bioconjugation and deprotection workflow.

Spectroscopic Characterization (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a key analytical technique for confirming the structure of **m-PEG7-t-butyl ester**. A ¹H NMR spectrum is available from some suppliers.[4][10] The expected chemical shifts for the key protons are:

- ~1.45 ppm (singlet, 9H): This strong singlet corresponds to the nine equivalent protons of the tert-butyl group. Its presence is a clear indicator of the intact ester.
- ~3.38 ppm (singlet, 3H): This singlet arises from the three protons of the terminal methoxy (CH₃O-) group.
- ~3.5-3.7 ppm (multiplet): This complex region contains the signals from the numerous methylene (-CH₂CH₂O-) protons of the PEG chain.
- ~2.5 ppm (triplet) and ~3.8 ppm (triplet): These signals typically correspond to the two
 methylene groups (-CH₂CH₂-) adjacent to the ester functionality.

The disappearance of the characteristic singlet at ~1.45 ppm after acid treatment provides strong evidence for the successful deprotection of the t-butyl group.[11]

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